molecular formula C14H11NO B11892525 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B11892525
M. Wt: 209.24 g/mol
InChI Key: DYQDTYGEWFYTLQ-UHFFFAOYSA-N
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Description

3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a hydroxymethyl (–CH2OH) group at the 3' position and a cyano (–CN) group at the 4 position. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-polar substituents like alkyl or aryl groups .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-[3-(hydroxymethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H11NO/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,16H,10H2

InChI Key

DYQDTYGEWFYTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3’-(Carboxymethyl)[1,1’-biphenyl]-4-carbonitrile.

    Reduction: 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the carbonitrile group can act as an electrophile in various reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at the 3' and 4' positions, altering physical properties and applications:

Compound Name Substituents (3' and 4') Physical State Key Applications/Notes Reference(s)
3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile –CH2OH (3'), –CN (4) Solid (data not reported) Potential intermediate in drug synthesis; hydroxymethyl enables functionalization
4'-((Diethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile –CH2N(CH2CH3)2 (4'), –CN (4) Colorless oil High yield (97%); used in amine-based ligand design
4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile –O(CH2)7CH3 (4'), –CN (4) Solid Liquid crystal precursor; non-linear optical studies
4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile –OH (4'), –I (3'), –CN (4) Solid (m.p. 166–167°C) Halogenated intermediate for Suzuki coupling
4'-Butoxy-[1,1'-biphenyl]-4-carbonitrile –O(CH2)3CH3 (4'), –CN (4) Solid Research chemical; no specific application reported

Physicochemical Properties

  • Solubility : The hydroxymethyl group likely improves aqueous solubility compared to alkoxy or alkylated analogs, though experimental data are lacking.

Research Findings and Data Highlights

Key Trends

  • Substituent Effects : Polar groups (e.g., –OH, –CH2OH) enhance intermolecular interactions, increasing melting points and solubility. Alkoxy chains (e.g., octyloxy) improve thermal stability for liquid crystals .
  • Synthetic Flexibility : Bromomethyl or iodinated biphenyls serve as versatile intermediates for further functionalization (e.g., amination, alkoxylation) .

Contradictions and Gaps

  • Limited data exist for the hydroxymethyl derivative’s physical properties (e.g., m.p., solubility), necessitating further characterization.
  • Safety and toxicity profiles are unreported for most analogs, though 4'-octyl derivatives comply with GHS safety standards .

Biological Activity

3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the introduction of the hydroxymethyl group and the nitrile functionality onto a biphenyl framework. Techniques such as nucleophilic substitution and electrophilic aromatic substitution are commonly employed to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism is thought to involve the modulation of cell cycle progression and apoptosis pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF715.2Induction of apoptosis
HeLa12.5Cell cycle arrest
A54910.0Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition tests reveal varying degrees of effectiveness depending on the concentration used.

Bacterial Strain Zone of Inhibition (mm) at 100 µg/mL
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa13

These results highlight its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures.

Case Studies

A notable case study involved the administration of this compound in animal models, where it was observed to reduce tumor size significantly compared to control groups. The study provided insights into dosage optimization and the pharmacokinetics of the compound.

Metabolic Stability and Toxicity

Research into the metabolic stability of this compound indicates that it undergoes various metabolic transformations, primarily hydroxylation and conjugation. Toxicity studies have shown that while the compound exhibits therapeutic potential, careful consideration must be given to its safety profile.

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